1-Methylimidazolidine

Vue d'ensemble

Description

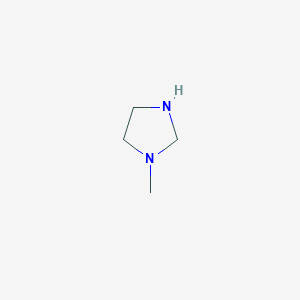

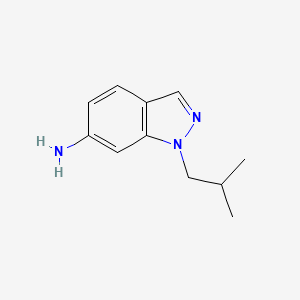

1-Methylimidazolidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Methylimidazolidine is a small molecule that has been identified to interact with certain proteins in organisms. The primary targets of this compound include Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Result of Action

As it is an experimental compound, comprehensive studies detailing its effects at the molecular and cellular level are lacking .

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in various chemical reactions due to its structure

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Propriétés

IUPAC Name |

1-methylimidazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYLMOJQAHXYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chemical shift observed in the C=S carbon resonance in 1-methylimidazolidine-2-thione complexes?

A1: The significant shift observed in the 13C NMR spectra of this compound-2-thione complexes, specifically at the C=S carbon resonance, suggests that the sulfur atom in the thiocarbonyl group (C=S) is the primary binding site for metal ions like zinc. [] This interaction influences the electron density around the carbon atom, leading to the observed chemical shift.

Q2: How does the structure of 2·2MeCN differ from typical cadmium thiolate complexes?

A2: In the crystal structure of 2·2MeCN (where MIMZ is this compound-2-thione), the [Cd(MIMZ)4]2+ cation exhibits an unusual conformation. Two of the this compound-2-thione rings within the cation adopt parallel planes that overlap. This arrangement is further stabilized by the presence of tetraphenylborate (BPh4-) anions, which form "aryl boxes" encapsulating the parallel rings. [] This unique packing arrangement highlights the influence of intermolecular interactions on the structural features of these complexes.

Q3: How does the reactivity of copper (I) and copper (II) differ with 1-methylimidazoline-2-thione?

A3: Research indicates distinct reactivity patterns between copper (I) and copper (II) towards 1-methylimidazoline-2-thione. Copper (I) salts, in the presence of 1-methylimidazoline-2-thione, facilitate its transformation into 1,1′-dimethyl-2,2′-diimidazolyl sulfide through C-S bond cleavage and C-N bond formation. This resulting thioether then coordinates with in situ formed copper (II) to generate six-coordinate N,N-chelated octahedral complexes. [] This suggests copper (II) might be the more stable oxidation state when complexed with the transformed thioether ligand.

Q4: Can this compound-2-thione be used as a ligand in gold(I) complexes? What types of interactions are observed?

A4: Yes, this compound-2-thione can act as a ligand in gold(I) complexes. Studies on bis(this compound-2-thione-κS2)gold(I) bis(4-iodobenzenesulfonyl)amide reveal that the gold atom coordinates to the sulfur atom of the thione ligand. Interestingly, the crystal structure demonstrates the presence of various secondary interactions, including N–H···O hydrogen bonds, and weaker C–H···X (X = O, I, or S), Au···I, and I···I contacts. [] These interactions contribute to the overall stability and packing arrangement within the crystal lattice.

Q5: What is the metabolic fate of 1-methylhydantoin (this compound-2,4-dione) in mammals?

A5: The primary metabolic pathway of 1-methylhydantoin (this compound-2,4-dione) involves a two-step oxidation process. First, it is oxidized to 5-hydroxy-1-methylhydantoin (5-hydroxy-1-methylimidazolidine-2,4-dione). [] This step is stereoselective, implying enzymatic involvement. The second oxidation converts 5-hydroxy-1-methylhydantoin to 1-methylparabanic acid. Subsequently, 1-methylparabanic acid undergoes regioselective ring-opening to yield methyloxaluric acid. [] Additionally, minor oxidative pathways lead to the formation of sarcosine and parabanic acid.

Q6: Does NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione) show promise in treating chronic kidney disease?

A6: Research suggests that NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione), an intrinsic antioxidant, holds potential as a therapeutic agent for chronic kidney disease (CKD). Studies using adenine-loaded rat models, mimicking CKD stages 3 and 4, demonstrated that oral administration of NZ-419 effectively prevented disease progression. [] The treatment significantly inhibited creatinine clearance decline, mitigated oxidative stress markers (serum methylguanidine, serum albumin), and improved renal function parameters. [, ] These findings underscore the potential therapeutic benefits of NZ-419 for managing CKD.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3195975.png)